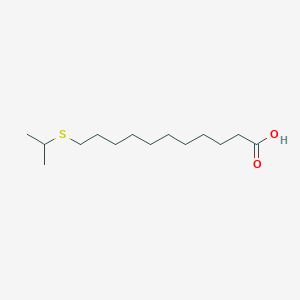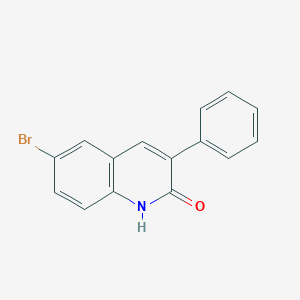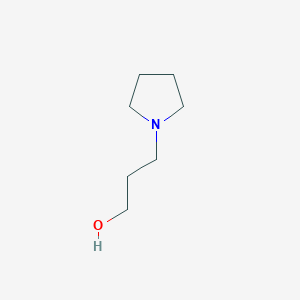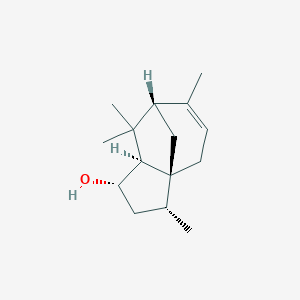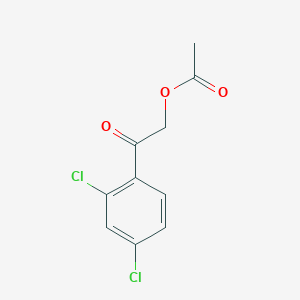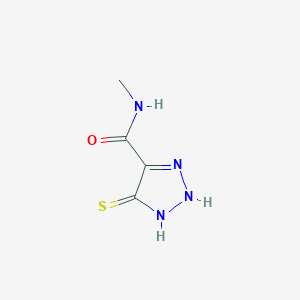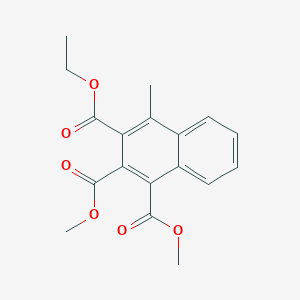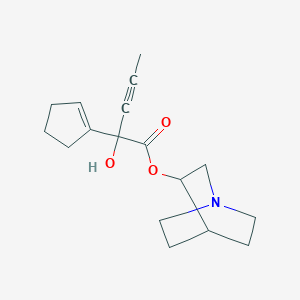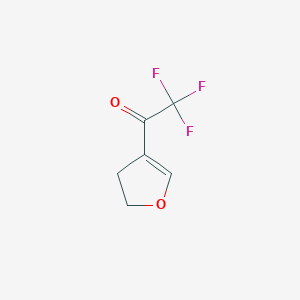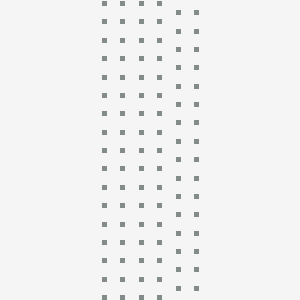
Chromium;cobalt;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium, cobalt, and molybdenum are essential trace elements that play crucial roles in various biochemical and physiological processes in living organisms. These elements are commonly found in the earth's crust and are widely used in various industrial and technological applications. In recent years, extensive research has been conducted to understand the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these elements.
作用机制
The mechanism of action of chromium, cobalt, and molybdenum varies depending on their specific applications. For instance, chromium acts as a cofactor for various enzymes involved in glucose metabolism, lipid metabolism, and insulin signaling. Cobalt acts as a component of vitamin B12, which is essential for DNA synthesis and red blood cell formation. Molybdenum acts as a cofactor for various enzymes involved in nitrogen metabolism, purine metabolism, and sulfite detoxification.
生化和生理效应
Chromium, cobalt, and molybdenum have various biochemical and physiological effects on living organisms. For instance, chromium supplementation has been shown to improve glucose tolerance, lipid metabolism, and insulin sensitivity in individuals with type 2 diabetes. Cobalt deficiency can lead to anemia, neurological disorders, and developmental abnormalities. Molybdenum deficiency can lead to growth retardation, neurological disorders, and immune dysfunction.
实验室实验的优点和局限性
Chromium, cobalt, and molybdenum have several advantages and limitations for lab experiments. For instance, these elements are widely available and relatively inexpensive, making them ideal for large-scale experiments. However, these elements can also be toxic at high concentrations, which can limit their use in some experiments. Moreover, the purity and quality of these elements can also affect the reliability and reproducibility of experimental results.
未来方向
The future directions for research on chromium, cobalt, and molybdenum are numerous. Some of the possible future directions include the development of new synthesis methods, the exploration of new scientific research applications, the elucidation of new mechanisms of action, and the investigation of new biochemical and physiological effects. Moreover, the development of new experimental techniques and technologies can also facilitate further research on these elements. Overall, the future of research on chromium, cobalt, and molybdenum is promising and holds significant potential for advancing our understanding of these essential trace elements.
合成方法
Chromium, cobalt, and molybdenum can be synthesized using various methods. These elements are commonly obtained from ores and minerals, such as chromite, cobaltite, and molybdenite, respectively. The extraction of these elements from these sources involves several steps, such as roasting, smelting, and refining. In addition, these elements can also be synthesized using chemical and electrochemical methods.
科学研究应用
Chromium, cobalt, and molybdenum have numerous scientific research applications. These elements are widely used in the production of alloys, catalysts, and electronic devices. In addition, they are also used in various biochemical and physiological studies, such as enzyme assays, protein purification, and cell culture experiments. Moreover, these elements are also used in medical research, such as in the development of prosthetic implants and drug delivery systems.
属性
CAS 编号 |
105525-46-0 |
|---|---|
产品名称 |
Chromium;cobalt;molybdenum |
分子式 |
Co64Cr30Mo6 |
分子量 |
5907.3 g/mol |
IUPAC 名称 |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/64Co.30Cr.6Mo |
InChI 键 |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
规范 SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
同义词 |
Gisadent KCM 83 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





